molecular formula C8H11N3O2S B11995923 N-propyl-N'-(1,3-thiazol-2-yl)ethanediamide

N-propyl-N'-(1,3-thiazol-2-yl)ethanediamide

Cat. No.: B11995923
M. Wt: 213.26 g/mol
InChI Key: FUCQIMXOXFBRIS-UHFFFAOYSA-N
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Description

N~1~-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of a thiazole derivative with an appropriate diamine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for thiazole derivatives, including N1-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide, often involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N~1~-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-propyl-N~2~-(1,3-thiazol-2-yl)ethanediamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

N-propyl-N'-(1,3-thiazol-2-yl)oxamide

InChI

InChI=1S/C8H11N3O2S/c1-2-3-9-6(12)7(13)11-8-10-4-5-14-8/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11,13)

InChI Key

FUCQIMXOXFBRIS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(=O)NC1=NC=CS1

Origin of Product

United States

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